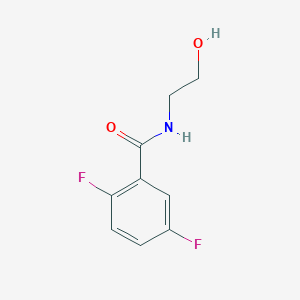

2,5-difluoro-N-(2-hydroxyethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIOSJBZQPAKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Benzamide Derivatives in Organic Synthesis and Chemical Design

Benzamide (B126) and its derivatives are a well-established class of compounds in organic synthesis and medicinal chemistry. environmentclearance.nic.insigmaaldrich.comchemeo.com They serve as important intermediates and scaffolds in the creation of more complex molecules, including pharmaceuticals. mdpi.comevitachem.comnist.gov The amide bond is a key feature in many biologically active molecules. The synthesis of benzamides can often be achieved through the reaction of a benzoyl chloride with an appropriate amine.

Significance of Fluorine Substitution

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. The presence of two fluorine atoms on the benzene (B151609) ring, as in the requested compound, would be expected to significantly alter its electronic properties compared to a non-fluorinated analogue.

Rationale for Academic Investigation Hypothetical

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of this compound logically disconnects the amide bond, identifying the primary precursors as 2,5-difluorobenzoic acid and 2-aminoethanol (ethanolamine). This disconnection is the most straightforward and common approach for the formation of benzamide derivatives.

The key precursors for the synthesis are:

2,5-Difluorobenzoic acid: This commercially available starting material provides the core aromatic ring with the desired fluorine substitution pattern. nih.govchemicalbook.com

Ethanolamine (B43304) (2-aminoethanol): This bifunctional molecule provides the N-(2-hydroxyethyl) side chain.

Classical and Modern Synthetic Approaches to the Benzamide Scaffold

The formation of the benzamide scaffold from 2,5-difluorobenzoic acid and ethanolamine can be achieved through several classical and modern synthetic methodologies. These approaches primarily focus on the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Amidation Reactions for Benzamide Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that typically requires high temperatures (often above 160-180°C) to drive off the water molecule formed as a byproduct. While this thermal condensation is a simple approach, the harsh conditions can be unsuitable for more sensitive substrates.

More commonly, the carboxylic acid is activated to enhance its electrophilicity. Two main strategies are employed:

Conversion to Acyl Chloride: A classic and effective method involves converting 2,5-difluorobenzoic acid to its more reactive acyl chloride derivative, 2,5-difluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,5-difluorobenzoyl chloride is then reacted with ethanolamine, often in the presence of a base to neutralize the HCl byproduct, to yield the final amide. mdpi.commdpi.com

Use of Coupling Reagents: Modern synthetic chemistry offers a wide array of coupling reagents that facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. This method avoids the need to isolate the often-reactive acyl chloride.

A variety of coupling reagents are available, each with its own advantages in terms of reactivity, yield, and suppression of side reactions. Some common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce racemization in chiral substrates. peptide.com

Onium Salts (Uronium/Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and widely used in peptide synthesis and general amidation. peptide.comuni-kiel.de More recent developments include COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is noted for its high efficiency and safety profile. acs.org

Phosphonic Anhydrides: Reagents like propylphosphonic anhydride (B1165640) (T3P®) are effective for promoting amidation.

The choice of coupling reagent can significantly impact the yield and purity of the final product.

Strategies for Incorporating Fluorine Atoms onto the Aromatic Ring

Alternative, though more complex, strategies for introducing fluorine onto an aromatic ring include:

Nucleophilic Aromatic Substitution (SNA_r): This involves the displacement of a suitable leaving group (e.g., nitro, chloro) by a fluoride (B91410) source on an activated aromatic ring.

Electrophilic Fluorination: This uses electrophilic fluorine sources (e.g., F-TEDA-BF₄, Selectfluor®) to directly fluorinate the aromatic ring. However, controlling regioselectivity can be a challenge.

Sandmeyer-type Reactions: Aniline derivatives can be converted to their corresponding diazonium salts, which can then be treated with fluoride sources (e.g., HBF₄, Schiemann reaction) to introduce a fluorine atom.

Deaminative Fluorination: This involves the conversion of an amino group to a fluorine atom.

For the target molecule, using 2,5-difluorobenzoic acid is the most efficient and common approach.

Methods for Hydroxyethyl (B10761427) Group Introduction

The N-(2-hydroxyethyl) moiety is introduced through the use of 2-aminoethanol (ethanolamine) as the amine component in the amidation reaction. This readily available and inexpensive reagent directly provides the required functional group.

The reaction between an activated 2,5-difluorobenzoic acid and ethanolamine will form the desired N-(2-hydroxyethyl)benzamide. The hydroxyl group of ethanolamine is generally less reactive than the amino group towards the activated carboxylic acid, allowing for selective N-acylation.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters to consider for optimization include:

Solvent: The choice of solvent can influence the solubility of reactants and reagents, as well as the reaction rate. Common solvents for amidation reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). luxembourg-bio.com

Temperature: While many modern coupling reactions can proceed at room temperature, some may require heating to achieve a reasonable reaction rate. For thermal condensations, high temperatures are necessary.

Base: In methods involving acyl chlorides or when using amine hydrochloride salts, a base is required to neutralize the acidic byproducts. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and pyridine. The choice and amount of base can be critical to prevent side reactions.

Stoichiometry of Reactants: The ratio of the carboxylic acid, amine, and coupling reagent can be adjusted to optimize the yield. Sometimes, a slight excess of one of the reactants is used to drive the reaction to completion.

Order of Addition: In coupling reactions, the order of addition of the reagents can be important. Often, the carboxylic acid is pre-activated with the coupling reagent before the amine is added to prevent side reactions of the coupling reagent with the amine. luxembourg-bio.com

Table 1: Comparison of Synthetic Methods for Benzamide Formation

| Method | Activating Agent/Reagent | Typical Solvent | Temperature | General Yield Range |

|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Toluene, THF | Reflux | High |

| Coupling Reagent | HATU/DIPEA | DMF, DCM | Room Temp | Very High |

| Coupling Reagent | EDC/HOBt | DMF, DCM | Room Temp | High |

| Coupling Reagent | T3P® | Ethyl Acetate | Room Temp to 50°C | High |

Note: Yields are generalized and can vary significantly based on the specific substrates and optimized conditions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a critical aspect of modern pharmaceutical development, aiming to reduce environmental impact and enhance process safety and efficiency. For the synthesis of this compound, while specific studies explicitly detailing a "green synthesis" are not extensively documented in publicly available literature, an analysis of conventional and potential synthetic routes through the lens of the twelve principles of green chemistry provides a clear pathway toward more sustainable manufacturing.

Conventional Synthetic Route: The Acyl Chloride Method

A common and well-established method for synthesizing amides is the reaction of an amine with a highly reactive acyl chloride. In this case, the synthesis would proceed in two main steps:

Activation of 2,5-Difluorobenzoic Acid: 2,5-difluorobenzoic acid is converted to its more reactive acyl chloride derivative, 2,5-difluorobenzoyl chloride. This is typically achieved using stoichiometric activating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Formation: The resulting 2,5-difluorobenzoyl chloride is then reacted with ethanolamine to form the desired product, this compound. This reaction is usually performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Analysis from a Green Chemistry Perspective:

Atom Economy: This route has a poor atom economy due to the use of a stoichiometric activating agent and a base for neutralization. The atoms from the activating agent and the base are not incorporated into the final product.

Use of Hazardous Reagents: Thionyl chloride and oxalyl chloride are corrosive, toxic, and moisture-sensitive reagents, posing safety and handling risks.

Solvent Use: The reaction is often carried out in chlorinated solvents such as dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF), which have their own environmental and safety concerns.

Alternative Synthetic Route: Direct Amide Coupling

A greener alternative to the acyl chloride method is the direct coupling of 2,5-difluorobenzoic acid with ethanolamine using a catalytic amount of a coupling agent. Numerous modern coupling agents are available for this purpose, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP).

Analysis from a Green Chemistry Perspective:

Waste Reduction: This approach avoids the preparation and isolation of the acyl chloride, thereby eliminating the associated hazardous byproducts. The byproducts generated from the coupling agents are generally more benign and easier to handle.

Improved Atom Economy: While still generating stoichiometric byproducts from the coupling agent, this method can offer a better atom economy compared to the acyl chloride route, especially if the coupling agent can be used in near-stoichiometric amounts with high efficiency.

Safer Reagents and Solvents: This method avoids the use of highly corrosive reagents like thionyl chloride. Furthermore, the reaction conditions can often be milder, and it may be possible to use greener solvents.

Catalytic Approaches: The development of catalytic direct amidation methods is a key goal in green chemistry. While not yet standard for this specific transformation, research into catalysts that can directly form the amide bond with the only byproduct being water would represent the ideal green route.

Potential Biocatalytic Synthesis

An emerging and highly promising green approach is the use of enzymes, such as lipases, as biocatalysts for amide synthesis. Lipases can catalyze the amidation of esters or acids with amines under mild conditions, often in aqueous or solvent-free systems.

Analysis from a Green Chemistry Perspective:

Renewable Feedstocks: Enzymes are derived from renewable sources.

Mild Conditions: Biocatalytic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: Enzymes can offer high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side product formation.

Benign Solvents: These reactions can often be run in water or in the absence of a solvent, which is highly desirable from a green chemistry standpoint.

Comparative Analysis of Synthetic Routes

The following table provides a qualitative comparison of the different synthetic strategies for this compound based on key green chemistry metrics.

| Metric | Acyl Chloride Route | Direct Coupling Route | Biocatalytic Route |

| Atom Economy | Low | Moderate | High |

| Waste Generation | High (SO₂, HCl, etc.) | Moderate (coupling agent byproduct) | Very Low (water) |

| Reagent Hazard | High (SOCl₂, (COCl)₂) | Moderate to Low | Low |

| Energy Consumption | Moderate to High | Low to Moderate | Low |

| Solvent Impact | High (often chlorinated) | Moderate (can use greener solvents) | Low (often aqueous or solvent-free) |

| Overall Greenness | Poor | Good | Excellent (in principle) |

Future Outlook

The future of sustainable synthesis for this compound and similar compounds lies in the development and implementation of catalytic and biocatalytic methods. Research efforts are likely to focus on discovering efficient catalysts for direct amidation and identifying or engineering enzymes with high activity and stability for this specific transformation. The adoption of such technologies will be crucial in minimizing the environmental footprint of pharmaceutical manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A full suite of NMR experiments would be required for the unambiguous characterization of this compound.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons in each environment. For this compound, one would expect to observe signals for the aromatic protons, the two methylene (B1212753) (-CH₂) groups of the hydroxyethyl moiety, the amide proton (N-H), and the hydroxyl proton (O-H). The coupling between adjacent protons would provide critical information about the connectivity of the molecule.

A hypothetical data table for the expected ¹H NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | (Expected: ~7.0-7.8) | m | - | 3H |

| NH | (Variable) | t or br s | - | 1H |

| CH₂-N | (Expected: ~3.6) | q or dt | - | 2H |

| CH₂-O | (Expected: ~3.8) | t | - | 2H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy is employed to determine the number of unique carbon atoms and their chemical environments. In this compound, signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the two aliphatic carbons of the ethyl group would be anticipated.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | (Expected: ~165-170) |

| C-F (Aromatic) | (Expected: ~150-160, with large ¹JCF) |

| C-F (Aromatic) | (Expected: ~155-165, with large ¹JCF) |

| C-H (Aromatic) | (Expected: ~115-130) |

| C-C=O (Aromatic) | (Expected: ~120-135) |

| CH₂-N | (Expected: ~40-45) |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a crucial technique. It provides information about the chemical environment of each fluorine atom. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, and their coupling to nearby protons and to each other would further confirm the substitution pattern on the aromatic ring.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming the connectivity between the -CH₂-CH₂- protons and couplings between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbons in the -CH₂-CH₂- fragment and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be vital for confirming the connection of the hydroxyethyl group to the amide nitrogen and the attachment of the amide group to the difluorobenzoyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₉F₂NO₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely show characteristic losses, such as the loss of the hydroxyethyl group or the cleavage of the amide bond, providing further structural confirmation.

Hypothetical Mass Spectrometry Data

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 202.0674 | Molecular ion plus proton |

| [M+Na]⁺ | 224.0493 | Molecular ion plus sodium |

| [M-H₂O]⁺ | 184.0568 | Loss of water |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorptions would be expected for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch (Amide I band), the N-H bend (Amide II band), C-F stretches, and aromatic C-H and C=C stretches.

Hypothetical IR Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch, broad | 3200-3600 |

| N-H | Stretch | 3100-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| C=O (Amide I) | Stretch | 1630-1680 |

| N-H (Amide II) | Bend | 1510-1570 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-F | Stretch | 1100-1300 |

| C-N | Stretch | 1000-1250 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

Following a comprehensive review of scientific literature and chemical databases, no publicly available X-ray diffraction data for crystalline this compound could be located. While the synthesis and properties of various benzamides have been documented, the specific crystal structure of this difluoro-substituted derivative has not been reported.

For illustrative purposes, studies on other fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, have demonstrated the power of single-crystal XRD in elucidating detailed molecular structures. mdpi.com In such cases, analysis reveals precise atomic coordinates, unit cell dimensions, and the nature of intermolecular forces, such as hydrogen bonding and π-stacking interactions. mdpi.commdpi.com Should a suitable crystalline sample of this compound become available, XRD analysis would be the principal method for its solid-state structural elucidation.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available in the reviewed literature. |

| Space Group | Data not available in the reviewed literature. |

| Unit Cell Dimensions | Data not available in the reviewed literature. |

| Volume | Data not available in the reviewed literature. |

| Z | Data not available in the reviewed literature. |

| Calculated Density | Data not available in the reviewed literature. |

| R-factor | Data not available in the reviewed literature. |

Data for the specified compound is not available in the public domain based on the conducted literature search.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, identification, and quantification of individual components in a mixture. These methods are indispensable for assessing the purity of synthesized compounds and for their isolation in a highly pure form.

A detailed literature search indicates that specific, validated HPLC or GC methods for the analysis of this compound have not been published. The development of such methods would be a critical step in the chemical quality control process for this compound.

High-Performance Liquid Chromatography (HPLC) would likely be a suitable method for the purity assessment of the non-volatile and thermally labile this compound. A typical method development would involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile-water or methanol-water gradients with potential pH modifiers) to achieve optimal separation from any starting materials, by-products, or degradation products. Detection would most likely be performed using a UV detector, leveraging the aromatic ring in the molecule's structure.

Gas Chromatography (GC) could also be explored, potentially after a derivatization step to increase the volatility and thermal stability of the molecule, for instance, by silylating the hydroxyl group. The choice of column (e.g., a non-polar or medium-polarity capillary column) and temperature programming would be crucial for achieving good resolution. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide structural information on the separated components, aiding in impurity identification.

While specific parameters are not available, the general principles of these techniques are well-established for a wide range of benzamide derivatives. researchgate.net

Table 2: Chromatographic Conditions for Purity Analysis of this compound

| Parameter | HPLC | GC |

| Column | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

| Mobile Phase/Carrier Gas | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

| Flow Rate/Temperature Program | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

| Detection | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

| Retention Time | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

| Purity | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

Specific validated methods for the specified compound are not available in the public domain based on the conducted literature search.

Computational and Theoretical Investigations of this compound Remain Unexplored

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the growing interest in fluorinated organic molecules within medicinal chemistry and material science, this specific benzamide derivative appears to be uncharacterized from a computational chemistry perspective.

There is currently no publicly available research detailing its electronic structure, molecular orbitals, conformational landscape, or intermolecular interactions. Consequently, an in-depth analysis based on the requested outline of quantum chemical calculations, conformational analysis, molecular electrostatic potential mapping, prediction of spectroscopic parameters, and hydrogen bonding networks cannot be provided at this time.

The performed searches for specific data relating to Density Functional Theory (DFT) studies, ab initio methods, and predictive analyses for properties like NMR chemical shifts for this compound did not yield any relevant scholarly articles or datasets.

While computational studies have been conducted on structurally related compounds, such as other fluorinated benzamides or N-(2-hydroxyethyl)benzamide derivatives with different substitution patterns, a direct extrapolation of those findings to the 2,5-difluoro substituted compound would be speculative and scientifically unsound. The unique positioning of the two fluorine atoms on the benzene (B151609) ring is expected to significantly influence the molecule's electronic properties and conformational preferences, necessitating a dedicated study.

The absence of such fundamental computational research indicates a potential area for future investigation. A thorough theoretical study of this compound would provide valuable insights into its structure-property relationships and could guide its potential application in various scientific fields.

Computational Chemistry and Theoretical Investigations of 2,5 Difluoro N 2 Hydroxyethyl Benzamide

Reactivity Predictions and Mechanistic Insights from Theoretical Models

Computational chemistry provides a powerful lens for predicting the reactivity of molecules and elucidating potential reaction mechanisms without the need for empirical experimentation. For 2,5-difluoro-N-(2-hydroxyethyl)benzamide, theoretical models, such as those derived from Density Functional Theory (DFT), can offer significant insights into its electronic structure and how this governs its chemical behavior.

Theoretical investigations into related benzamide (B126) structures reveal that the introduction of fluorine atoms onto the phenyl ring has a profound effect on the molecule's reactivity. Fluorine is a highly electronegative atom, and its presence is known to alter the electron distribution within a molecule, which can, in turn, affect reaction rates and regioselectivity. In the case of this compound, the two fluorine atoms are expected to withdraw electron density from the aromatic ring, influencing the properties of the amide functional group.

Computational studies on fluorinated heterocycles have demonstrated that fluorine substitution can dramatically increase reactivity toward nucleophilic attack. nih.gov This is attributed to the stabilization of transition states and the modification of electrostatic potential. By analogy, the fluorine atoms in this compound would likely make the carbonyl carbon of the amide more electrophilic and susceptible to nucleophilic attack.

To illustrate the expected electronic effects of fluorine substitution, a comparative analysis of calculated properties for benzamide and a model fluorinated benzamide can be considered.

Table 1: Theoretical Electronic Properties of Benzamide and a Model Fluorinated Benzamide

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzamide (Model) | -6.5 | -0.5 | 6.0 | 3.7 |

Note: The data in this table is illustrative and based on general principles of computational chemistry for comparing a non-fluorinated and a fluorinated analog. Actual values for this compound would require specific calculations.

Mechanistic insights for reactions involving this compound can also be inferred from theoretical models. For instance, in hydrolysis reactions, the N-(2-hydroxyethyl) group could potentially participate in the reaction mechanism. Theoretical studies on the decomposition of N-substituted amides have highlighted the importance of neighboring group participation in forming cyclic transition states. nih.gov The hydroxyl group on the ethyl chain of this compound could act as an internal nucleophile or proton shuttle, potentially influencing the pathway of amide bond cleavage.

Furthermore, computational models can predict sites of metabolic transformation. The electron density map of the molecule would indicate which positions are most susceptible to electrophilic or nucleophilic attack, providing clues to its metabolic fate. The fluorine atoms are generally stable, but other parts of the molecule, such as the aromatic ring or the N-alkyl chain, could be sites of enzymatic action.

Chemical Reactivity, Transformation, and Derivatization Studies of 2,5 Difluoro N 2 Hydroxyethyl Benzamide

Reactions Involving the Amide Moiety (e.g., Hydrolysis, N-Alkylation, N-Acylation)

The amide functional group in 2,5-difluoro-N-(2-hydroxyethyl)benzamide is a focal point for several important chemical transformations, including hydrolysis, N-alkylation, and N-acylation.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis. This reaction yields 2,5-difluorobenzoic acid and 2-aminoethanol. The rate of hydrolysis is influenced by steric and electronic factors. Electron-withdrawing groups on the acyl moiety, such as the fluorine atoms in this compound, can increase the electrophilicity of the carbonyl carbon and thus affect the reaction rate arkat-usa.org. While tertiary amides can be challenging to cleave, various methods have been developed for the hydrolysis of N- and N,N-substituted amides arkat-usa.orgresearchgate.net. For instance, a mild protocol for alkaline hydrolysis using sodium hydroxide in a non-aqueous solvent mixture like methanol/dioxane has been shown to be effective for secondary and tertiary amides arkat-usa.orgresearchgate.net.

N-Alkylation: The nitrogen atom of the amide can undergo alkylation, although this is often more challenging than the alkylation of amines. The reaction typically requires a strong base to deprotonate the amide, followed by reaction with an alkylating agent. Cobalt-nanocatalysts have been utilized for the efficient N-alkylation of benzamides with alcohols researchgate.netnih.gov. This method demonstrates broad substrate scope and good tolerance to various functional groups nih.gov. The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation of the resulting C=N bond nih.gov.

N-Acylation: N-acylation of the amide nitrogen leads to the formation of an imide. This transformation can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A method for the N-acylation of amides has been developed that utilizes internal nucleophilic catalysis, which can be relevant for substrates with suitably positioned functional groups semanticscholar.org.

Table 1: Summary of Reactions at the Amide Moiety

| Reaction | Reagents and Conditions | Products |

| Hydrolysis | Acid or base catalysis (e.g., NaOH in methanol/dioxane) | 2,5-Difluorobenzoic acid and 2-aminoethanol |

| N-Alkylation | Alcohol, Cobalt-nanocatalyst, Base (e.g., KOH) | N-alkyl-2,5-difluoro-N-(2-hydroxyethyl)benzamide |

| N-Acylation | Acyl chloride or anhydride (B1165640), Base | N-acyl-2,5-difluoro-N-(2-hydroxyethyl)benzamide (Imide) |

Reactions at the Hydroxyethyl (B10761427) Group (e.g., Esterification, Oxidation, Etherification)

The primary alcohol of the hydroxyethyl side chain provides another reactive handle for the derivatization of this compound.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acyl chloride, or anhydride. Esterification can be catalyzed by acids or promoted by coupling agents. A green and efficient esterification method using a dried Dowex H+/NaI system has been reported for various alcohols nih.gov. N-bromosuccinimide (NBS) has also been shown to be an efficient catalyst for the direct esterification of carboxylic acids with alcohols under mild, neat conditions nih.gov.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent will determine the extent of oxidation. For example, mild oxidizing agents would be expected to yield the corresponding aldehyde, while stronger oxidants would lead to the carboxylic acid.

Etherification: The formation of an ether linkage can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Potential Reactions at the Hydroxyethyl Group

| Reaction | General Reagents | Potential Product |

| Esterification | Carboxylic acid (acid catalyst) or Acyl chloride (base) | 2-(2,5-Difluorobenzamido)ethyl ester |

| Oxidation (to aldehyde) | Mild oxidizing agent (e.g., PCC) | 2,5-Difluoro-N-(2-oxoethyl)benzamide |

| Oxidation (to carboxylic acid) | Strong oxidizing agent (e.g., KMnO4) | (2,5-Difluorobenzamido)acetic acid |

| Etherification | Base, Alkyl halide | 2,5-Difluoro-N-(2-alkoxyethyl)benzamide |

Aromatic Ring Functionalization and Substitution Reactions (e.g., Electrophilic/Nucleophilic Aromatic Substitution)

The 2,5-difluorobenzoyl moiety is susceptible to aromatic substitution reactions, with the fluorine atoms strongly influencing the regioselectivity and reactivity of the ring.

Electrophilic Aromatic Substitution (SEAr): Aromatic rings are generally nucleophilic and react with electrophiles in electrophilic aromatic substitution reactions wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com. However, the fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring through the inductive effect. This makes electrophilic aromatic substitution on the 2,5-difluorobenzamide ring more challenging compared to unsubstituted benzene (B151609) researchgate.net. The incoming electrophile would be directed to the positions ortho and para to the activating amide group (if it is not protonated) and meta to the deactivating fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution wikipedia.orgmasterorganicchemistry.com. In SNAr reactions, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex) wikipedia.orgmasterorganicchemistry.com. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In this compound, both fluorine atoms are activated by the other fluorine atom and the amide group. The substitution of a fluorine atom can be achieved with various nucleophiles such as alkoxides, amines, and thiolates beilstein-journals.org. The regioselectivity of such substitutions can be influenced by the reaction conditions and the nature of the nucleophile researchgate.net.

Cyclization Strategies and Heterocyclic Ring Formation Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an amide functionality, makes it a valuable precursor for the synthesis of heterocyclic compounds, most notably 2-oxazolines.

The dehydrative cyclization of N-(2-hydroxyethyl)amides is a common and effective method for the synthesis of 2-oxazolines nih.govresearchgate.net. This intramolecular reaction involves the nucleophilic attack of the hydroxyl oxygen onto the amide carbonyl carbon, followed by the elimination of a water molecule. This process can be promoted by stoichiometric dehydrating agents or by catalytic amounts of acid nih.gov. For example, triflic acid has been reported to efficiently promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, tolerating a variety of functional groups and producing water as the only byproduct nih.gov. The intramolecular cyclization of related N-allyl benzamides to form oxazolines has also been extensively studied, often employing oxidative conditions chemrxiv.orgnih.gov.

Reaction Kinetics and Mechanistic Pathway Elucidation

While specific kinetic and mechanistic studies on this compound are not extensively documented in the available literature, the mechanisms of the fundamental reactions it undergoes can be inferred from studies on analogous compounds.

The hydrolysis of amides, for instance, proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon researchgate.net. The rate-determining step is typically the breakdown of this intermediate.

For the dehydrative cyclization to form an oxazoline, stereochemical studies and 18O-labeling experiments on similar systems suggest that the reaction can proceed through a hybrid mechanism where the activation of the hydroxyl group as a leaving group is a dominant pathway nih.gov.

In nucleophilic aromatic substitution, the reaction generally proceeds via a two-step addition-elimination mechanism. The first step, the formation of the Meisenheimer complex, is usually the rate-determining step masterorganicchemistry.com.

Synthesis and Chemical Properties of Structurally Related Analogues and Homologues

A variety of structurally related analogues and homologues of this compound have been synthesized to explore their chemical and biological properties. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics diva-portal.orgnih.gov.

Libraries of fluorinated N-benzamide enaminones have been synthesized and evaluated for their potential applications researchgate.net. The synthesis of other fluorinated benzamide (B126) neuroleptics has also been reported, highlighting the interest in this class of compounds nih.gov. Furthermore, the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogues demonstrates the broader interest in incorporating fluorine into biologically relevant molecules beilstein-journals.org. The synthesis of these analogues often involves standard amide bond formation reactions, such as the condensation of a substituted benzoic acid or its activated derivative with the corresponding amino alcohol. For example, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide can be prepared by the condensation of a gentisate ester with ethanolamine (B43304) google.com.

Table 3: Examples of Structurally Related Analogues

| Compound Name | Key Structural Difference from this compound |

| N,N-Bis(2-hydroxyethyl)benzamide nih.gov | Two hydroxyethyl groups on the nitrogen |

| 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide google.com | Hydroxyl groups instead of fluorine atoms on the aromatic ring |

| (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide nih.gov | Different substitution pattern on the aromatic ring and a different N-substituent |

| Fluorinated N-benzamide enaminones researchgate.net | Contains an enaminone moiety |

Applications in Advanced Materials Science and Synthetic Chemistry As a Building Block

Use as a Precursor for Polymer Synthesis (e.g., Fluorinated Polyamides, Polyurethanes)

The bifunctional nature of 2,5-difluoro-N-(2-hydroxyethyl)benzamide, possessing both a hydroxyl group and an amide proton, makes it a prime candidate for step-growth polymerization.

Fluorinated Polyamides: While the amide group in this compound is already present, the hydroxyl group allows it to act as a monomer in the synthesis of fluorinated polyamides. For instance, it can be envisioned to react with dicarboxylic acids or their derivatives to form polyesteramides. More directly, analogous structures with amino groups are used to create fully aromatic polyamides. The incorporation of fluorine atoms into the polymer backbone generally enhances solubility in organic solvents, a common challenge with rigid aromatic polyamides. nih.govresearchgate.net This improved processability, combined with the high thermal stability conferred by the aromatic and fluorinated moieties, makes such polymers attractive for high-performance applications. nih.govresearchgate.net Research on other fluorinated diamines has shown that they can be polymerized with diacids to yield polyamides with high glass transition temperatures (Tg > 300 °C) and excellent optical transparency. researchgate.net

Fluorinated Polyurethanes: The primary hydroxyl group of this compound makes it a suitable diol precursor for the synthesis of polyurethanes. The reaction of such a diol with various diisocyanates would lead to polyurethanes with fluorine atoms pendant to the main chain. This is a known strategy for modifying polymer properties. Studies on other hydroxy-functionalized amide monomers have demonstrated their successful polymerization with diisocyanates to create novel polyurethanes. nist.gov The presence of both the amide and urethane (B1682113) linkages can lead to extensive hydrogen bonding, resulting in materials with good mechanical properties. The fluorine substitution is expected to lower the dielectric constant and improve the thermal stability of the resulting polyurethane. google.com

| Polymer Type | Potential Monomer Reactant | Expected Properties of Resulting Polymer |

| Fluorinated Polyamide (Polyesteramide) | Dicarboxylic acid (e.g., terephthalic acid) | Enhanced solubility, high thermal stability, optical transparency. nih.govresearchgate.net |

| Fluorinated Polyurethane | Diisocyanate (e.g., MDI, HDI) | Good mechanical properties, lower dielectric constant, improved thermal stability. nist.govgoogle.com |

Role in Supramolecular Chemistry and Self-Assembly (e.g., Directed by Fluorine and Hydrogen Bonding)

The interplay of hydrogen bonding and fluorine interactions is a cornerstone of crystal engineering and supramolecular chemistry. The this compound molecule possesses all the necessary features for directed self-assembly. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of well-defined one- or two-dimensional arrays. acs.org The hydroxyl group provides an additional strong hydrogen bond donor and acceptor site.

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Strong Hydrogen Bonding | Amide (N-H, C=O), Hydroxyl (O-H) | Formation of robust 1D or 2D networks (e.g., tapes, sheets). acs.org |

| Weak Hydrogen Bonding | C-H···F, C-H···O | Fine-tuning of crystal packing and stabilization of larger assemblies. acs.org |

| π-π Stacking | Difluorinated aromatic rings | Directional arrangement of aromatic cores, influencing electronic properties. |

| Fluorine Interactions | F···F, F···π | Control of intermolecular distances and orientation. acs.org |

Development of Functional Fluorinated Organic Frameworks or Crystalline Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The design of COFs relies on the use of rigid molecular building blocks that can be stitched together through strong covalent bonds. The properties of this compound make it an interesting, albeit flexible, candidate for incorporation into such frameworks.

More rigid derivatives of difluorobenzamide have been used to construct fluorinated COFs. nih.govresearchgate.net These materials have shown promise in applications such as gas storage and separation, and drug delivery, where the fluorination can enhance hydrophobicity and stability. rsc.orgrsc.org The presence of fluorine atoms within the pores of a COF can create specific binding sites for guest molecules. While this compound itself may be too flexible to be a primary building block for a highly crystalline COF, it could be used to functionalize the pores of a pre-formed framework or to create more flexible, "soft" porous materials. The hydroxyl group could be used to graft the molecule onto a COF structure.

Application as a Ligand or Scaffold in Catalysis or Coordination Chemistry

The amide and hydroxyl oxygen atoms, as well as the nitrogen atom of the amide group in this compound, are potential coordination sites for metal ions. Benzamide (B126) derivatives are known to act as ligands in coordination chemistry. uni-wuerzburg.deresearchgate.net The fluorine substituents can influence the electronic properties of the aromatic ring and, consequently, the donor ability of the coordinating atoms. This can be used to fine-tune the reactivity of a metal center in a catalytic process.

The ability of the molecule to act as a bidentate or even tridentate ligand (coordinating through the amide oxygen, hydroxyl oxygen, and potentially the amide nitrogen after deprotonation) makes it a versatile scaffold for designing catalysts. The specific geometry imposed by the ligand can create a well-defined coordination sphere around a metal ion, which is crucial for achieving high selectivity in catalysis. Highly fluorinated N-donor ligands are known to be weakly coordinating, which can lead to unusual reactivity at the metal center. uni-wuerzburg.de

Integration into Functional Organic Materials (e.g., Optoelectronic Materials, Sensors)

Fluorinated aromatic compounds are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into a conjugated system tends to lower both the HOMO and LUMO energy levels. rsc.org This can improve the electron injection and transport properties of the material and enhance its stability against oxidative degradation. rsc.org

While this compound is not a fully conjugated system itself, it can be incorporated as a building block into larger conjugated polymers or molecules. For example, it could be used as a side chain or a segment within a polymer designed for optoelectronic applications. The strong dipole moment associated with the C-F bonds and the amide group could also be exploited in materials for sensors or nonlinear optics. The hydroxyl group provides a convenient handle for grafting the molecule onto surfaces or integrating it into larger systems. Research on other fluorinated organic materials has demonstrated their potential in creating efficient and stable electronic devices. rsc.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 2,5 Difluoro N 2 Hydroxyethyl Benzamide

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2,5-difluoro-N-(2-hydroxyethyl)benzamide would likely involve the acylation of ethanolamine (B43304) with 2,5-difluorobenzoyl chloride. While effective, future research will undoubtedly focus on developing more sustainable and efficient synthetic routes.

One promising avenue is the exploration of biocatalytic methods . Enzymes, with their high selectivity and ability to operate under mild conditions, offer a green alternative to traditional chemical synthesis. rjpbr.com For instance, lipase-catalyzed amidation of 2,5-difluorobenzoic acid or its simple esters with ethanolamine in non-aqueous media could provide a highly efficient and atom-economical route to the target molecule. Furthermore, the use of whole-cell biocatalysts could eliminate the need for costly enzyme purification. rjpbr.com The development of chemoenzymatic strategies, which combine the best of both chemical and biological catalysis, could also lead to novel and scalable synthetic pathways. rjpbr.comresearchgate.net

Another area ripe for exploration is the use of flow chemistry . Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling. The synthesis of this compound in a flow system could allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Furthermore, the development of PFAS-free fluorination techniques is a critical area of sustainable chemistry. umich.edu While the fluorine atoms in the target molecule are on the aromatic ring, future research into the synthesis of analogues could benefit from methods that avoid the use of per- and polyfluoroalkyl substances (PFAS). One such approach involves the use of simple fluoride (B91410) salts, like caesium fluoride, as the fluorine source in microfluidic systems, offering a more environmentally benign route to fluorinated compounds. umich.edu

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis (Lipase) | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening, optimization of reaction media, whole-cell system development. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Reactor design, optimization of flow parameters, integration with downstream processing. |

| PFAS-free Fluorination | Environmentally benign, avoids persistent pollutants. | Development of novel fluorinating agents, application of fluoride salts. |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and biocatalytic methods. | Design of multi-step, one-pot reaction sequences. |

Advanced Characterization Techniques for Dynamic Processes

A comprehensive understanding of the structure and dynamics of this compound is crucial for its future applications. While standard techniques like NMR and mass spectrometry will provide basic structural information, advanced methods can offer deeper insights into its behavior.

Given the presence of two fluorine atoms, advanced fluorine-19 (¹⁹F) NMR spectroscopy will be an invaluable tool. rjpbr.comnih.gov Multidimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can provide detailed information about through-bond and through-space correlations, helping to elucidate the molecule's conformation in solution. Dynamic NMR studies could also be employed to investigate conformational changes and intermolecular interactions.

Process characterization is another critical area, especially if this compound is considered for larger-scale production. This involves a systematic approach to understanding how process parameters influence the quality and yield of the final product. Statistical design of experiments (DoE) can be used to efficiently map the process landscape and identify critical process parameters. In silico process characterization, using computational models to simulate and predict process outcomes, can significantly reduce the experimental burden.

| Characterization Technique | Information Gained | Future Research Application |

| ¹⁹F NMR Spectroscopy | Detailed conformational analysis, intermolecular interactions. | Understanding solution-state behavior, studying binding to potential targets. |

| Dynamic NMR | Rates of conformational exchange, rotational barriers. | Probing molecular flexibility and its impact on properties. |

| Process Characterization (DoE) | Identification of critical process parameters, process optimization. | Ensuring robust and reproducible synthesis on a larger scale. |

| In Silico Process Modeling | Predictive understanding of process outcomes. | Reducing experimental effort and cost in process development. |

Integration of Machine Learning and AI for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, and their application to this compound could significantly accelerate its development.

Predictive models can be developed to forecast a wide range of properties for this molecule and its potential derivatives, even before they are synthesized. By training ML algorithms on large datasets of known molecules, it is possible to predict properties such as solubility, reactivity, and even potential biological activity. This in silico screening can help to prioritize synthetic targets and guide the design of new compounds with desired characteristics.

Furthermore, ML can be used to optimize reaction conditions . By systematically varying parameters such as temperature, solvent, and catalyst in a high-throughput experimentation setup, and feeding the results into an ML model, it is possible to rapidly identify the optimal conditions for the synthesis of the target compound.

| AI/ML Application | Potential Impact | Required Inputs |

| Property Prediction | Faster screening of virtual compounds, prioritization of synthetic targets. | Molecular structure (e.g., SMILES), large datasets of known compounds and their properties. |

| Retrosynthesis Planning | Discovery of novel and efficient synthetic routes. | Target molecule structure, database of known chemical reactions. |

| Reaction Optimization | Rapid identification of optimal reaction conditions, improved yield and purity. | High-throughput experimental data, reaction parameters. |

Expanded Scope of Chemical Transformations and Cascade Reactions

The functional groups present in this compound provide a rich playground for exploring a wide range of chemical transformations. The primary alcohol, for example, can be oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups. The amide bond can be hydrolyzed or reduced. The difluorinated aromatic ring can undergo nucleophilic aromatic substitution or be further functionalized through C-H activation.

Of particular interest is the potential for designing cascade reactions . These are multi-step transformations that occur in a single pot, offering significant advantages in terms of efficiency and sustainability. For example, a cascade reaction could be initiated at the hydroxyethyl (B10761427) side chain, leading to a cyclization event involving the aromatic ring or the amide group. The study of vinyl radical cyclization reactions in N-propargyl benzamides, which lead to the formation of β-aryl-γ-lactams, provides a precedent for such complex transformations.

| Functional Group | Potential Transformation | Potential Cascade Reaction |

| Primary Alcohol | Oxidation, esterification, etherification, conversion to halides. | Oxidation followed by intramolecular cyclization onto the aromatic ring. |

| Amide | Hydrolysis, reduction, N-alkylation. | N-alkylation with a bifunctional reagent to initiate a cyclization cascade. |

| Difluorinated Ring | Nucleophilic aromatic substitution, C-H activation. | A transformation on a side chain that triggers an intramolecular cyclization. |

Potential for Derivatization Towards Specific Chemical Tool Compounds

The structure of this compound makes it an excellent starting point for the synthesis of specialized chemical tools. The primary alcohol provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282), which are essential for visualizing and isolating biological targets.

Chemical probes could be designed to investigate specific biological processes. By attaching a reactive group to the molecule, it could be used to covalently label proteins or other biomolecules. The difluoroaromatic ring can also play a role in modulating the properties of the probe, such as its binding affinity and selectivity.

The development of bioorthogonal chemistry has opened up new possibilities for studying biological systems in their native environment. The hydroxyethyl group of this compound could be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne, allowing it to be specifically labeled in living cells.

| Derivative Type | Modification Strategy | Potential Application |

| Fluorescent Probe | Esterification or etherification of the alcohol with a fluorophore. | Imaging and tracking the molecule in biological systems. |

| Affinity Probe | Attachment of a biotin tag to the alcohol. | Pull-down assays to identify binding partners. |

| Covalent Probe | Introduction of a reactive group (e.g., an electrophile). | Irreversible labeling of a biological target. |

| Bioorthogonal Probe | Modification of the alcohol with an azide or alkyne. | In vivo labeling and tracking. |

Q & A

Basic: What are the optimal synthetic routes for 2,5-difluoro-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves coupling 2,5-difluorobenzoyl chloride with 2-hydroxyethylamine. Key steps include:

- Base Selection: Use pyridine or triethylamine to neutralize HCl generated during amide bond formation .

- Solvent Optimization: Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Temperature Control: Maintain 0–5°C during reagent mixing to minimize side reactions, followed by gradual warming to room temperature.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield can exceed 70% with rigorous moisture exclusion .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while ¹H NMR confirms the hydroxyethyl group (δ ~3.6 ppm for –CH₂OH) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, intermolecular O–H···O interactions stabilize the structure .

- IR Spectroscopy: Amide C=O stretches (~1650 cm⁻¹) and O–H stretches (~3300 cm⁻¹) validate functional groups .

Advanced: How do fluorinated substituents influence the compound’s interaction with biological targets, and what experimental approaches validate these mechanisms?

Methodological Answer:

Fluorine atoms enhance binding via:

- Halogen Bonding: Fluorine’s electronegativity stabilizes interactions with electron-rich residues (e.g., tyrosine or histidine).

- Hydrophobic Effects: Fluorine increases lipophilicity, improving membrane permeability (logP ~2.5 calculated via PubChem ).

Validation Methods: - Molecular Docking: Compare binding poses of fluorinated vs. non-fluorinated analogs using AutoDock Vina.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities (ΔG, Kd) to receptors like GPCRs or kinases .

- SAR Studies: Replace fluorine with Cl/H and measure activity shifts (e.g., EC₅₀ changes in agonist assays ).

Advanced: How can QSAR models guide the optimization of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Descriptor Selection: Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (ClogP) parameters .

- Model Training: Use partial least squares (PLS) regression on datasets of IC₅₀ values against targets (e.g., enzymes in ).

- Validation: Apply leave-one-out cross-validation (Q² >0.5 indicates robustness).

Example Finding: A QSAR model for benzamide analogs showed that electron-withdrawing groups at the 2,5-positions increase activity by 30% .

Advanced: How can crystallographic data resolve discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

Contradictions in activity (e.g., partial vs. full agonism in ) may arise from conformational flexibility.

- Crystal Structure Analysis: Compare torsion angles (e.g., dihedral between benzamide and hydroxyethyl groups) to identify bioactive conformers .

- Polymorph Screening: Use differential scanning calorimetry (DSC) to detect polymorphs with varying solubility/bioavailability.

- Docking with Flexible Receptors: Perform induced-fit docking (IFD) to simulate receptor adaptability .

Advanced: What strategies improve the metabolic stability and solubility of this compound without compromising activity?

Methodological Answer:

- Prodrug Design: Mask the hydroxyl group as an ester (e.g., acetyl), hydrolyzed in vivo to regenerate active compound .

- Co-crystallization: Use co-formers like succinic acid to enhance aqueous solubility (test via phase solubility diagrams).

- Fluorine Scanning: Introduce additional fluorine atoms at non-critical positions to block metabolic hotspots (e.g., CYP450 oxidation sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.